molecular formula C14H21N3O B5587144 N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide

N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide

Cat. No.: B5587144
M. Wt: 247.34 g/mol
InChI Key: CXTJKIKSCWIABI-UHFFFAOYSA-N
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Description

N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide is a chemical compound with the molecular formula C14H22N4O. It is known for its applications in various fields, including medicinal chemistry and pharmaceutical research. The compound features a piperazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide typically involves the reaction of 4-methylpiperazine with 4-chlorobenzoyl chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbonyl carbon of the benzoyl chloride, forming the desired amide bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit epidermal growth factor receptor (EGFR) activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The piperazine ring plays a crucial role in binding to the active site of the target enzyme, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide is unique due to its specific structural features, such as the presence of a piperazine ring and an acetamide group, which contribute to its diverse chemical reactivity and biological activity. Its ability to act as a versatile intermediate in the synthesis of various biologically active compounds makes it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-12(18)15-14-5-3-13(4-6-14)11-17-9-7-16(2)8-10-17/h3-6H,7-11H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTJKIKSCWIABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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